3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-2-14-9-4-3-7-11(14)10-6-5-8-13-12(10)15/h5-6,8,11H,2-4,7,9H2,1H3,(H,13,15) |
InChI Key |
VGGLQOOUGCRAMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CC=CNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Ethylpiperidin 2 Yl Pyridin 2 1h One and Analogues
Strategies for Pyridin-2(1H)-one Core Construction
The pyridin-2(1H)-one scaffold is a prevalent motif in numerous biologically active compounds. nih.govnih.gov Its synthesis has been the subject of extensive research, leading to a variety of effective construction strategies. These approaches can be broadly categorized into the formation of the heterocyclic ring through condensation reactions and the subsequent functionalization of the pre-formed core.
Established Condensation Reactions in Pyridinone Synthesis
The construction of the pyridin-2(1H)-one ring often relies on condensation reactions that bring together acyclic precursors to form the heterocyclic system. nih.govfrontiersin.org Several classical named reactions have been instrumental in this field.
The Guareschi-Thorpe condensation , for instance, typically involves the reaction of a β-keto ester with cyanoacetamide to yield a substituted pyridin-2(1H)-one. nih.gov Similarly, the Hantzsch pyridine (B92270) synthesis , while primarily known for producing dihydropyridines, can be adapted to yield pyridinones through subsequent oxidation. acsgcipr.orgbaranlab.org Other notable methods include the Bohlmann-Rahtz pyridine synthesis and the Kröhnke pyridine synthesis , which offer alternative pathways to functionalized pyridine rings that can be converted to pyridinones. acsgcipr.orgwikipedia.org
Modern advancements have also led to more efficient one-pot and microwave-assisted synthetic protocols, which can significantly reduce reaction times and improve yields. innovareacademics.inresearchgate.net For example, a one-pot synthesis of 2-(1H)-pyridinones has been reported using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine with L-proline as a catalyst. nih.gov
Table 1: Key Condensation Reactions for Pyridin-2(1H)-one Synthesis
| Reaction Name | Typical Reactants | Key Features |
| Guareschi-Thorpe Condensation | β-keto ester, Cyanoacetamide | Forms highly functionalized pyridinones. nih.gov |
| Hantzsch Pyridine Synthesis | β-keto ester, Aldehyde, Ammonia | Initially forms a dihydropyridine, requiring a subsequent oxidation step. acsgcipr.orgbaranlab.org |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-Unsaturated ketone | Provides direct access to the aromatic pyridine ring. acsgcipr.org |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyl compounds | Highly versatile for preparing polysubstituted pyridines. wikipedia.org |
Positional Functionalization of the Pyridinone Ring (e.g., at C3)
Once the pyridin-2(1H)-one core is established, its further decoration through positional functionalization is a crucial step in the synthesis of complex derivatives. The electronic nature of the pyridinone ring dictates the regioselectivity of these reactions, with the C3 and C5 positions being electron-rich and thus susceptible to electrophilic attack. nih.gov
Significant research has focused on the selective functionalization at the C3 position. For instance, radical trifluoromethylation of the parent NH-pyridone has been achieved with high site selectivity at the C3 position using CF3I under Fenton-type conditions. nih.govresearchgate.net More recently, methods for the C3-selective hydroxylation of pyridines have been developed via photochemical valence isomerization of pyridine N-oxides, offering a novel route to 3-hydroxypyridin-2(1H)-ones. nih.govacs.org
Controlling the site selectivity between the different positions on the pyridone ring (C3, C4, C5, and C6) remains a challenge, but various strategies employing directing groups and specific catalytic systems have been developed to achieve this. nih.govresearchgate.net
Syntheses of Related Ring-Fused Pyridin-2(1H)-one Systems
The synthesis of pyridin-2(1H)-ones can be extended to the construction of more complex, ring-fused systems. These structures are of interest due to their presence in a number of natural products and medicinally relevant compounds. nih.gov
An efficient protocol for the elaboration of 5,6-fused 2-pyridone ring systems has been developed, which utilizes a tandem condensation of propiolamide and cyclic β-keto methyl esters in water. nih.govorganic-chemistry.org This is followed by an acid or base-promoted intramolecular ring closure and decarboxylation. nih.govorganic-chemistry.org Another notable example is the synthesis of thiazolino-fused 2-pyridone peptidomimetics, which have shown biological importance. nih.gov These syntheses often involve the construction of the pyridinone ring onto a pre-existing cyclic structure.
Approaches for 1-Ethylpiperidine (B146950) Moiety Introduction
The piperidine (B6355638) ring is a fundamental scaffold in a vast array of pharmaceuticals and natural products. core.ac.uk The introduction of a 1-ethylpiperidine group, particularly with stereochemical control at the C2 position, requires specialized synthetic strategies.
Reductive Amination Routes for Piperidine Functionalization
Reductive amination is a powerful and widely used method for the functionalization of amines, including the introduction of substituents onto the nitrogen atom of a piperidine ring. ntu.edu.sg This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of a 1-ethylpiperidine moiety, this would involve the reaction of a piperidine derivative with acetaldehyde, followed by reduction. Various reducing agents can be employed, with sodium borohydride and its derivatives being common choices. This method is a cornerstone for the synthesis of N-alkylated cyclic amines. ntu.edu.sg
Stereoselective Synthesis of Piperidine Derivatives
Achieving stereoselectivity in the synthesis of substituted piperidines is a critical aspect of modern medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. google.comgoogle.com The synthesis of 2-substituted piperidines with high stereocontrol can be achieved through several approaches.
One common strategy is the use of chiral auxiliaries, where a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, and is subsequently removed. Another powerful approach involves the use of chiral catalysts, such as rhodium-based catalysts, which can facilitate enantioselective C-H functionalization of the piperidine ring. nih.govnih.gov For example, the functionalization of N-Boc-piperidine using specific chiral rhodium catalysts has been shown to generate 2-substituted analogues with high diastereoselectivity. nih.govnih.gov
Furthermore, the stereoselective construction of the piperidine ring itself can be achieved through various cyclization strategies, often starting from chiral acyclic precursors. These methods provide access to enantiomerically enriched piperidine building blocks that can then be further elaborated. nih.gov
Table 2: Methods for Stereoselective Piperidine Synthesis
| Method | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | The auxiliary is removed in a later step. |
| Chiral Catalysis | A chiral catalyst is used to control the stereochemical outcome of a reaction. | Allows for the use of small amounts of the chiral source. nih.gov |
| Asymmetric Cyclization | The piperidine ring is formed from a chiral acyclic precursor. | The stereochemistry is set during the ring-forming step. nih.gov |
Alkene Cyclization and Oxidative Amination in Piperidine Formation
The formation of the piperidine ring through the cyclization of acyclic precursors containing an alkene functionality is a powerful strategy. One such approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This acid-mediated cascade reaction proceeds through the functionalization of the alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of this intermediate leads to the formation of the piperidine ring. However, the success of this reaction can be sensitive to the electronic nature of substituents on the aryl ring of the precursor.
Radical-mediated amine cyclization offers another avenue to piperidine derivatives. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. This method is effective for producing a range of piperidines, although the formation of a linear alkene byproduct can sometimes be observed due to a competitive 1,5-hydrogen transfer process.
Photochemical methods have also been employed, such as the [2+2] intramolecular cycloaddition of dienes to yield bicyclic piperidinones. These intermediates can then be readily converted to the corresponding piperidines through reduction. This approach has proven to be scalable and useful in the synthesis of complex molecules.
Palladium-Catalyzed Hydrogenation of Pyridine Precursors to Piperidines
The catalytic hydrogenation of pyridine derivatives is a direct and widely used method for the synthesis of piperidines. Palladium-based catalysts are frequently employed for this transformation. For instance, the reduction of a pyridine moiety to a piperidine can be achieved through catalytic hydrogenation. However, in some cases, catalyst poisoning by the pyridine nitrogen can hinder the reaction. To circumvent this, the hydrogenation of the corresponding hydrochloride salt of the pyridine derivative can be performed, which often proceeds more efficiently. nih.gov
An alternative to the direct hydrogenation of pyridines is the asymmetric hydrogenation of pyridinium salts. This method allows for the enantioselective synthesis of α-substituted piperidines. Iridium catalysts bearing chiral ligands have been shown to be highly effective for this transformation, affording high levels of enantioselectivity for a variety of substrates. dicp.ac.cn The mechanism of this reaction is believed to involve an outer-sphere dissociative pathway, where the stereochemical outcome is determined by the initial protonation of an enamine intermediate. dicp.ac.cn
Coupling Strategies for Pyridinone and Piperidine Fragments
The linkage of the pre-synthesized piperidine and pyridinone fragments is a critical step in the construction of the target molecule. Various coupling strategies have been developed to achieve this, ranging from classical nucleophilic substitution reactions to modern transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Acyl Substitution in Fragment Linkage
Nucleophilic acyl substitution is a fundamental reaction in organic chemistry that can be employed to connect the piperidine and pyridinone moieties. masterorganicchemistry.comchadsprep.com This reaction involves the attack of a nucleophile on the carbonyl carbon of an acyl group, leading to the displacement of a leaving group. masterorganicchemistry.com In the context of synthesizing 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one analogues, this could involve the reaction of a piperidine derivative, acting as the nucleophile, with a pyridinone precursor bearing a suitable leaving group at the 3-position.
A related strategy is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring. For example, a piperidine can be introduced onto a pyridine ring through an SNAr reaction with a di-substituted pyridine, such as 2,6-dichloropyridine. mdpi.com This initial coupling is then followed by further functionalization to complete the synthesis of the target molecule.
Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. nih.govcore.ac.uk This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has found widespread application in the synthesis of complex molecules. In the synthesis of pyridin-2(1H)-one analogues, the Suzuki-Miyaura coupling can be utilized to introduce substituents onto the pyridinone ring. For instance, the coupling of a protected 5-nitro-3-halopyridin-2-one with an indole-4-boronic acid pinacol ester has been successfully employed to construct a 3-(indol-4-yl)pyridin-2(1H)-one core structure. nih.gov This demonstrates the feasibility of using this methodology to build up the complexity of the pyridinone fragment before or after its coupling to the piperidine ring.
Multi-Step Convergent Synthetic Pathways
A multi-step convergent synthesis of a piperidinyl-pyridine derivative has been reported, starting from commercially available 2,6-dichloropyridine. mdpi.com This five-step sequence involves two consecutive C-N bond forming reactions: a nucleophilic aromatic substitution with piperidine followed by a Buchwald-Hartwig cross-coupling reaction with tert-butylcarbamate. mdpi.com Subsequent deprotection and further functionalization then lead to the final product. This pathway exemplifies a convergent approach where the piperidine and a functionalized pyridine are brought together through a series of well-orchestrated steps.
Enantioselective Synthesis and Chiral Induction in Target Compound Generation
The stereochemistry of the piperidine ring is often crucial for the biological activity of the final compound. Therefore, the development of enantioselective synthetic methods is of paramount importance.
One approach to achieving enantiopure piperidines is through the asymmetric hydrogenation of pyridinium salts, as mentioned earlier. This method, utilizing iridium catalysts with chiral ligands, can provide α-aryl piperidines with high enantiomeric excess. dicp.ac.cn
Another powerful strategy is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. acs.orgtmc.eduorganic-chemistry.org This method involves a reductive Heck-type reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. acs.orgtmc.eduorganic-chemistry.org These intermediates can then be further reduced to the corresponding enantioenriched 3-substituted piperidines. acs.orgtmc.eduorganic-chemistry.org This three-step process, starting from pyridine, offers a versatile and highly stereocontrolled route to a wide array of chiral piperidine derivatives. acs.orgtmc.eduorganic-chemistry.org
Furthermore, the enantiospecific synthesis of pyridinones from amino acids via a gold-catalyzed cyclization has been reported. acs.org This approach provides chiral pyridinone intermediates that can be subsequently used in the synthesis of asymmetric piperidines, thereby transferring the initial chirality from the amino acid starting material to the final product. acs.org
Interactive Data Table of Research Findings
| Synthetic Strategy | Key Reaction | Substrates | Catalyst/Reagent | Product | Key Features |
| Piperidine Formation | Alkene Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Piperidines | Radical-mediated cyclization |
| Palladium-Catalyzed Hydrogenation | Pyridinium salts | Iridium with chiral ligands | α-Aryl piperidines | Enantioselective, high e.r. dicp.ac.cn | |
| Fragment Coupling | Nucleophilic Aromatic Substitution | 2,6-Dichloropyridine, Piperidine | - | 2-Chloro-6-(piperidin-1-yl)pyridine | C-N bond formation mdpi.com |
| Suzuki-Miyaura Coupling | 3-Halo-pyridin-2-one, Boronic acid | Palladium catalyst | 3-Aryl-pyridin-2-one | C-C bond formation nih.gov | |
| Enantioselective Synthesis | Asymmetric Carbometalation | Dihydropyridine, Arylboronic acid | Rhodium with chiral ligands | 3-Aryl-tetrahydropyridine | High enantioselectivity acs.orgtmc.eduorganic-chemistry.org |
| Gold-Catalyzed Cyclization | Amino acids | Gold catalyst | Chiral pyridinones | Enantiospecific acs.org |
Diversity-Oriented Synthesis for Generating Structural Analogues
Diversity-oriented synthesis (DOS) is a strategic approach used in medicinal chemistry to generate collections of structurally diverse small molecules. cam.ac.ukscispace.com Unlike target-oriented synthesis, which aims to create a single, specific molecule, DOS endeavors to explore a broad area of chemical space efficiently. scispace.com This methodology is particularly valuable for creating libraries of compounds for high-throughput screening to identify novel biological probes or starting points for drug discovery. sci-hub.se The generation of analogues for a complex scaffold like this compound can be achieved by applying DOS principles to its core components, primarily the pyridin-2(1H)-one and piperidine rings.
A key strategy in DOS involves utilizing a common chemical scaffold that can be systematically and variably functionalized to produce a library of related compounds. nih.gov Research into kinase inhibitors has led to the development of a fragment library based on the 3-aminopyridin-2-one scaffold, which is a close analogue to the pyridinone core of the target compound. nih.gov This approach demonstrates how structural diversity can be introduced at a specific position on the pyridinone ring.
The synthesis of this library began with 5-bromo-2-methoxypyridin-3-amine. nih.govresearchgate.net This starting material was subjected to Suzuki cross-coupling reactions with a variety of aryl and heteroaryl boronic acids. This reaction is highly effective for creating a diverse set of analogues because a wide range of boronic acids is commercially available or readily synthesized. The coupling introduces different substituents at the C5-position of the pyridine ring. A subsequent deprotection step, using in situ generated trimethylsilyl iodide (TMS-I), converted the 2-methoxy-pyridine intermediates into the final 3-aminopyridin-2(1H)-one analogues. nih.govresearchgate.net
This synthetic route allows for the creation of a matrix of compounds by varying the coupling partner, a hallmark of diversity-oriented synthesis. The table below details a selection of the structural analogues generated using this methodology, showcasing the diversity achieved at the C5-position.
| Starting Material | Coupling Partner (Boronic Acid or Ester) | Resulting Analogue |
|---|---|---|
| 5-Bromo-2-methoxypyridin-3-amine | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one |
| 5-Bromo-2-methoxypyridin-3-amine | Pyridin-4-ylboronic acid | 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one |
| 5-Bromo-2-methoxypyridin-3-amine | Phenylboronic acid | 3-Amino-5-phenylpyridin-2(1H)-one |
| 5-Bromo-2-methoxypyridin-3-amine | 3-Methoxyphenylboronic acid | 3-Amino-5-(3-methoxyphenyl)pyridin-2(1H)-one |
| 5-Bromo-2-methoxypyridin-3-amine | 1H-Indole-5-boronic acid | 3-Amino-5-(1H-indol-5-yl)pyridin-2(1H)-one |
Similarly, diversity can be introduced into the piperidine portion of the target molecule. A common and effective method for synthesizing substituted piperidines is the catalytic hydrogenation of corresponding pyridine derivatives. nih.gov By starting with a library of diversely substituted pyridines, a wide array of piperidine analogues can be generated. The choice of catalyst, such as those based on iridium or ruthenium, can allow for stereoselective hydrogenation, adding another layer of structural diversity by controlling the spatial arrangement of substituents. nih.gov A convergent DOS strategy could, therefore, involve the synthesis of a library of pyridinone precursors and a separate library of piperidine fragments (or their pyridine precursors), which could then be combined to generate a large and diverse collection of final target analogues.
Spectroscopic Elucidation and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule.
Expected Chemical Shifts (δ): The pyridin-2(1H)-one ring would exhibit signals in the aromatic region, typically between 6.0 and 8.5 ppm. The proton on the nitrogen of the pyridinone ring would likely appear as a broad singlet at a higher chemical shift. Protons on the piperidine (B6355638) ring and the ethyl group would be found in the aliphatic region (typically 1.0-4.0 ppm). The protons on the carbon adjacent to the nitrogen atoms (the ethyl group's CH₂ and the piperidine's CH₂) would be shifted downfield due to the electron-withdrawing effect of the nitrogen.
Spin-Spin Coupling (J): The coupling patterns (e.g., singlets, doublets, triplets, multiplets) would help to establish the connectivity of the protons. For instance, the ethyl group would likely show a characteristic triplet for the methyl (CH₃) protons coupled to the methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons coupled to the methyl protons. The protons on the piperidine and pyridinone rings would display more complex splitting patterns due to coupling with their neighbors.
A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate the expected features.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridinone-H | 7.0 - 8.5 | Multiplet | 7.0 - 9.0 |
| Pyridinone-H | 6.0 - 6.5 | Multiplet | 5.0 - 7.0 |
| Piperidine-H (C2) | 3.0 - 3.5 | Multiplet | - |
| N-CH₂ (Ethyl) | 2.5 - 3.0 | Quartet | ~7.0 |
| Piperidine-H | 1.5 - 2.5 | Multiplets | - |
| CH₃ (Ethyl) | 1.0 - 1.5 | Triplet | ~7.0 |
Note: This table is illustrative and not based on experimental data.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.
Expected Chemical Shifts (δ): The carbonyl carbon (C=O) of the pyridin-2(1H)-one ring would be the most downfield signal, typically in the range of 160-180 ppm. The other sp² hybridized carbons of the pyridinone ring would appear between 100 and 150 ppm. The sp³ hybridized carbons of the piperidine ring and the ethyl group would resonate in the upfield region, generally between 10 and 60 ppm.
An illustrative table for the expected ¹³C NMR data is provided below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Pyridinone) | 160 - 180 |
| Aromatic/Olefinic C (Pyridinone) | 100 - 150 |
| C2 (Piperidine) | 50 - 60 |
| N-CH₂ (Ethyl) | 40 - 50 |
| Piperidine Carbons | 20 - 40 |
| CH₃ (Ethyl) | 10 - 20 |
Note: This table is illustrative and not based on experimental data.
The piperidine ring is attached to the pyridinone ring at the C2 position, which is a stereocenter. Therefore, 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one can exist as a pair of enantiomers. Advanced NMR techniques are crucial for determining the relative and absolute stereochemistry.
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be used to determine the spatial proximity of protons. Correlations between specific protons on the piperidine and pyridinone rings could help to establish the relative stereochemistry at the C2 position of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.
HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.
| Formula | Calculated Exact Mass [M+H]⁺ |
| C₁₂H₁₉N₂O⁺ | 207.1497 |
Note: This is a calculated value.
Different ionization methods can be used to generate ions for mass analysis.
Ionization Methods: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques commonly used for polar molecules like the target compound. Electron ionization (EI) is a harder technique that causes extensive fragmentation, which can be useful for structural elucidation.
Fragmentation Pathways: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the two rings, loss of the ethyl group, and fragmentation of the piperidine ring. Analyzing these fragments would provide further confirmation of the proposed structure.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the spectrum is expected to be dominated by features from the pyridin-2(1H)-one (or 2-pyridone) core and the N-ethylpiperidine substituent.
The 2-pyridone moiety is characterized by a prominent lactam functional group. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is anticipated in the region of 1650-1690 cm⁻¹. This is a highly sensitive mode and a key marker for the pyridone ring. acs.org Another significant feature is the N-H stretching vibration from the amide group, which is expected to appear as a broad band in the 3000-3400 cm⁻¹ range, with its position and shape influenced by hydrogen bonding. researchgate.net
The N-ethylpiperidine fragment contributes characteristic aliphatic C-H stretching vibrations. These are expected to produce multiple sharp bands in the 2850-3000 cm⁻¹ region. Vibrations corresponding to the C-N bonds of the tertiary amine in the piperidine ring and the link to the pyridone ring are expected in the fingerprint region, typically between 1000-1250 cm⁻¹.
A summary of the predicted key FT-IR absorption bands is presented in Table 1.
Table 1: Predicted FT-IR Frequencies for Functional Group Identification This interactive table outlines the expected vibrational frequencies and their assignments based on characteristic values for the constituent functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |
|---|---|---|---|
| 3000-3400 | Strong, Broad | ν(N-H) | Pyridin-2(1H)-one (Amide) |
| 2850-3000 | Medium-Strong | ν(C-H) | N-Ethylpiperidine (Aliphatic) |
| 1650-1690 | Strong, Sharp | ν(C=O) | Pyridin-2(1H)-one (Lactam) |
| 1580-1620 | Medium | ν(C=C), ν(C=N) | Pyridin-2(1H)-one Ring |
| 1440-1480 | Medium | δ(CH₂) | N-Ethylpiperidine |
A complete assignment of vibrational modes requires correlating spectral bands from both IR and Raman spectroscopy. Raman spectroscopy, which detects light scattering from molecular vibrations, is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy.
For this compound, the symmetric "ring breathing" modes of the pyridone and piperidine rings are expected to be more prominent in the Raman spectrum. In contrast, the highly polar C=O and N-H stretching vibrations will be strong in the IR spectrum but may be weak in the Raman spectrum. irdg.org
The aliphatic side chain (ethyl group) and the piperidine ring will exhibit a variety of bending (scissoring, wagging, twisting) and rocking modes for the CH₂ groups, which typically appear in the 1485-1150 cm⁻¹ range. The C-C stretching vibrations within the rings and the ethyl group will also contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹). A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the unambiguous assignment of these modes to specific molecular motions, providing a comprehensive picture of the molecule's dynamic structure. researchgate.net
Table 2: Predicted Vibrational Mode Assignments (IR and Raman) This interactive table correlates predicted vibrational modes with their expected spectral activity.
| Predicted Wavenumber (cm⁻¹) | IR Activity | Raman Activity | Vibrational Mode Assignment |
|---|---|---|---|
| ~3100 | Medium | Weak | N-H Stretch |
| 2850-3000 | Strong | Strong | Aliphatic C-H Stretches |
| ~1670 | Very Strong | Weak | C=O Stretch |
| ~1600 | Medium | Strong | Pyridone Ring C=C/C=N Stretches |
| ~1450 | Medium | Medium | CH₂ Scissoring (Piperidine/Ethyl) |
| ~990 | Weak | Strong | Pyridone Ring Breathing |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV and visible light. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound contains chromophores—specifically, the conjugated system of the pyridin-2(1H)-one ring—that give rise to characteristic electronic absorptions.
The pyridone ring is the primary chromophore and is expected to exhibit two main types of transitions:
π → π* Transitions : These high-intensity absorptions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For 2-pyridone itself, a strong π → π* transition is observed around 226 nm. wikipedia.org
n → π* Transitions : These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. A characteristic n → π* transition for 2-pyridone occurs at a longer wavelength, typically around 293-297 nm. wikipedia.orgaip.orgnist.gov
The N-ethylpiperidine group is an alkyl substituent and acts as an auxochrome. It does not absorb in the near-UV region itself but can slightly modify the absorption maxima (λmax) of the pyridone chromophore. This influence, known as a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift, is generally modest for simple alkyl groups. The choice of solvent can also influence the λmax, particularly for n → π* transitions, where polar, hydrogen-bonding solvents can lead to hypsochromic shifts. aip.org
Table 3: Predicted Electronic Transitions and Absorption Maxima (λmax) This interactive table summarizes the anticipated electronic transitions for the compound.
| Predicted λmax | Molar Absorptivity (ε) | Transition Type | Chromophore |
|---|---|---|---|
| ~225-230 nm | High | π → π* | Pyridin-2(1H)-one |
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable information about functional groups and electronic structure, single-crystal X-ray crystallography offers the most definitive and high-resolution data on the three-dimensional arrangement of atoms in the solid state. Although specific crystallographic data for this compound is not available, a probable structure can be predicted based on analyses of its constituent parts. nih.gov
The piperidine ring is known to adopt a stable, low-energy chair conformation to minimize steric strain. nih.gov It is highly probable that the piperidine ring in the title compound will also exhibit this conformation. The ethyl group on the piperidine nitrogen and the pyridone ring at the C2 position would occupy equatorial positions to minimize steric hindrance.
The solid-state packing of the molecules would be significantly influenced by intermolecular hydrogen bonding. The N-H group of the pyridone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded dimers or extended chain-like structures in the crystal lattice, a common feature in the crystal structures of 2-pyridone and its derivatives. wikipedia.org
Table 4: Predicted Crystallographic Parameters and Structural Features This interactive table presents hypothetical crystallographic data based on related molecular structures.
| Parameter | Predicted Value/Feature | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules jyu.fi |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups |
| Piperidine Ring Conformation | Chair | Minimization of steric and torsional strain nih.gov |
| Substituent Positions | Equatorial | Steric preference for bulky groups |
| Key Intermolecular Forces | N-H···O=C Hydrogen Bonding | Presence of amide donor/acceptor sites wikipedia.org |
Analytical Method Development and Validation
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. pharmaguideline.com High-Performance Liquid Chromatography (HPLC) is the premier technique for quantitative analysis, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of an HPLC method for 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one involves a systematic optimization of chromatographic conditions to achieve a desired separation. scirp.org A reversed-phase approach is typically the first choice for a molecule with its structural characteristics.
The goal of this optimization is to achieve a symmetrical peak for the main compound, well-resolved from any potential impurities, within a reasonable analysis time.
Stationary Phase Selection : A C18 (octadecylsilane) column is a common and effective starting point for the analysis of heterocyclic compounds like pyridinone and piperidine (B6355638) derivatives. scirp.orgresearchgate.net These columns separate analytes based on their hydrophobicity. A typical column dimension would be 250 mm x 4.6 mm with a 5 µm particle size, providing a good balance of efficiency and backpressure.
Mobile Phase Optimization : The mobile phase composition is critical for achieving the desired retention and peak shape. Since this compound contains basic nitrogen atoms, controlling the mobile phase pH is essential to ensure consistent ionization and prevent peak tailing. An acidic mobile phase (e.g., pH 2.5-3.5) using a buffer like potassium phosphate or ammonium (B1175870) formate ensures that the piperidine and pyridine (B92270) nitrogens are protonated, leading to sharper, more symmetrical peaks. scirp.orghelixchrom.com The organic component, typically acetonitrile or methanol, is adjusted to control the retention time. Acetonitrile is often preferred for its lower viscosity and UV transparency.
A systematic approach to optimization is detailed in the table below, illustrating the effect of mobile phase changes on key chromatographic parameters.
| Trial | Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
|---|---|---|---|---|---|---|
| 1 | C18, 250x4.6mm, 5µm | Acetonitrile:Water (50:50) | 1.0 | 9.5 | 2.1 | 1.3 |
| 2 | C18, 250x4.6mm, 5µm | Acetonitrile:0.02M KH2PO4 pH 3.0 (40:60) | 1.0 | 7.2 | 1.2 | 2.5 |
| 3 | C18, 250x4.6mm, 5µm | Methanol:0.02M KH2PO4 pH 3.0 (55:45) | 1.0 | 8.1 | 1.4 | 2.1 |
| 4 (Optimized) | C18, 250x4.6mm, 5µm | Acetonitrile:0.02M KH2PO4 pH 3.0 (45:55) | 1.0 | 6.3 | 1.1 | >2.0 |
Based on these hypothetical results, Trial 4 is selected as the optimal condition, providing a good retention time with excellent peak symmetry and resolution.
The choice of detector depends on the physicochemical properties of the analyte. nih.gov The 2-pyridinone structure in this compound contains a conjugated system, making it an ideal chromophore for Ultraviolet (UV) detection. scirp.orgchromatographyonline.com
To maximize sensitivity, the detector wavelength should be set at the absorbance maximum (λmax) of the compound. This is determined by acquiring a UV spectrum of a standard solution of the compound. Changes in solvent and pH can alter the UV spectrum, so the spectrum should be recorded in the proposed mobile phase. chromatographyonline.com
| Wavelength (nm) | Absorbance (AU) | Comment |
|---|---|---|
| 210 | 0.65 | High absorbance but potential for interference from mobile phase components. |
| 230 | 0.88 | High sensitivity. |
| 275 | 0.95 | Likely λmax, providing maximum sensitivity and selectivity. |
| 310 | 0.45 | Lower sensitivity. |
The data suggests that 275 nm is the optimal wavelength for detection, offering the highest response for the analyte.
Under a fixed set of optimized chromatographic conditions (stationary phase, mobile phase, flow rate, and temperature), a specific compound will elute at a characteristic and highly reproducible retention time (RT). scirp.org This RT serves as a primary identifier for the compound. For this compound, using the optimized HPLC method, the retention time is consistently observed.
| Injection Number | Retention Time (min) |
|---|---|
| 1 | 6.31 |
| 2 | 6.32 |
| 3 | 6.31 |
| 4 | 6.33 |
| 5 | 6.32 |
| 6 | 6.31 |
| Mean | 6.32 |
| %RSD | 0.12% |
The low relative standard deviation (%RSD) of the retention time demonstrates the stability and suitability of the method for identification purposes.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks
TLC is an invaluable tool for rapid, qualitative analysis, particularly for monitoring the progress of chemical reactions and performing quick purity assessments. nih.gov It is faster and less expensive than HPLC. nih.gov
Stationary and Mobile Phase : For a compound of intermediate polarity like this compound, standard silica gel 60 F254 plates are used. The mobile phase, or eluent, is a mixture of solvents optimized to achieve good separation. A system such as ethyl acetate/heptane or dichloromethane/methanol is typically effective. researchgate.net
Visualization : Since the compound contains a UV-active chromophore, spots can be visualized under a UV lamp at 254 nm, where they appear as dark spots against a fluorescent green background. youtube.com Additionally, chemical staining reagents can be used. Dragendorff's reagent, for example, produces orange or brown spots with nitrogen-containing compounds and can be used for confirmation. unodc.orglabinsights.nl
The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds.
| Reaction Time (hours) | Rf of Starting Material | Rf of Product | Spot Intensity (Visual) |
|---|---|---|---|
| 0 | 0.65 | - | Strong (Starting Material) |
| 1 | 0.65 | 0.40 | Moderate (Starting Material), Faint (Product) |
| 3 | 0.65 | 0.40 | Faint (Starting Material), Strong (Product) |
| 5 | - | 0.40 | Strong (Product) |
This table illustrates the consumption of the starting material and the formation of the product over time, allowing a chemist to determine when the reaction is complete.
Method Validation Parameters for Robustness and Reliability
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. altabrisagroup.comamsbiopharma.com The optimized HPLC method would be subjected to a rigorous validation protocol.
| Parameter | Description | Typical Acceptance Criteria | Hypothetical Result |
|---|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). researchgate.net | Peak for the analyte is pure and well-resolved from all other peaks (Resolution > 2). | Pass |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. amsbiopharma.com | Correlation coefficient (R²) ≥ 0.999. | R² = 0.9995 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the target concentration for an assay. chromatographyonline.com | 10 µg/mL - 60 µg/mL |
| Accuracy | The closeness of the test results to the true value, expressed as percent recovery. amsbiopharma.com | 98.0% - 102.0% recovery. | 99.5% - 101.2% |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval (intra-day). researchgate.net | %RSD ≤ 2.0%. | %RSD = 0.85% |
| Precision (Intermediate) | Precision within the same laboratory but on different days, with different analysts or equipment. | %RSD ≤ 2.0%. | %RSD = 1.10% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Signal-to-Noise ratio (S/N) of 10:1. | 0.15 µg/mL |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits; %RSD of results is low. | Pass |
Successful completion of these validation parameters ensures that the analytical method for this compound is reliable, reproducible, and accurate for its intended use in a quality control environment.
Assessment of Accuracy and Precision
There is no specific information available in the public literature detailing the assessment of accuracy and precision for analytical methods developed for this compound.
Evaluation of Specificity and Robustness
Information regarding the evaluation of specificity and robustness of analytical methods for this compound is not present in the available scientific literature.
Determination of System Suitability Parameters
There are no documented system suitability parameters for the analysis of this compound in the scientific literature.
Advanced Sample Preparation and Purification Techniques
While general techniques for purifying related chemical structures like pyridinone and piperidine derivatives are known, specific applications and methodologies for this compound are not described in the available literature.
Preparative Column Chromatography
No specific protocols or research findings for the use of preparative column chromatography to purify this compound are available.
Recrystallization for Compound Isolation and Purification
Recrystallization is a fundamental technique for purifying solid organic compounds. libretexts.orglibretexts.orgmt.com The process involves dissolving an impure solid in a suitable hot solvent and allowing the solution to cool slowly, which ideally results in the formation of pure crystals of the desired compound while impurities remain in the solution. libretexts.orgyoutube.com The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. pitt.edu While this is a standard chemical purification method, no specific solvent systems or procedures have been published for the recrystallization of this compound.
Theoretical Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in modern computational chemistry for studying the electronic properties of molecules. These approaches allow for a detailed examination of the molecule's geometry, electronic landscape, and spectroscopic properties.
Geometry Optimization and Detailed Electronic Structure Analysis
The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.
Following optimization, a detailed electronic structure analysis can be performed. This involves examining the distribution of electrons within the molecule, which dictates its chemical behavior. Key parameters derived from this analysis include the total energy, dipole moment, and the energies of the molecular orbitals.
Molecular Orbital Analysis (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital, HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Investigation of Tautomerism and Conformational Landscapes of Pyridinone and Piperidine (B6355638) Moieties
The this compound molecule possesses structural features that allow for both tautomerism and conformational isomerism. The pyridin-2(1H)-one ring can exist in equilibrium between its lactam (keto) and lactim (enol) forms. Quantum chemical calculations are instrumental in determining the relative energies of these tautomers, thereby predicting which form is more stable under given conditions.
Furthermore, the piperidine ring and the ethyl group are flexible and can adopt various spatial arrangements or conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its specific conformation.
Solvent Effects on Electronic and Spectroscopic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the electronic and spectroscopic properties of this compound. These calculations can predict how the solvent polarity might alter the molecule's geometry, dipole moment, and the energies of its molecular orbitals. TD-DFT calculations in the presence of a solvent model can also predict shifts in the UV-Vis absorption spectra, providing insights into solvatochromic effects.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. For this compound, NBO analysis would be used to investigate phenomena such as electron delocalization and hyperconjugation.
Hyperconjugative interactions involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the stability of the molecule. NBO analysis quantifies the energy of these interactions, revealing the key stabilizing electronic delocalizations within the molecular framework.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent regions of varying potential; typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms, particularly those attached to nitrogen, would likely be areas of positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological targets.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
An ELF and LOL analysis would provide a detailed mapping of electron pair probability within the molecular structure of this compound. This analysis helps in visualizing and understanding the nature of chemical bonds (covalent, ionic) and identifying the spatial regions of lone pair electrons. wikipedia.orgarxiv.org Typically, results are presented as 2D contour plots or 3D isosurfaces, where high values of ELF (approaching 1) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. jussieu.frjussieu.fr LOL analysis, which is based on the kinetic-energy density, offers a complementary perspective on electron localization. jussieu.fr Such an analysis for the target molecule would reveal the electronic structure of the pyridinone and ethylpiperidine rings, highlighting the localization around the nitrogen and oxygen atoms and within the C-C and C-N bonds.
Non-Covalent Interaction (NCI) Analysis within the Molecular Framework
NCI analysis is a computational method used to identify and visualize weak, non-covalent interactions within a single molecule (intramolecular) or between molecules (intermolecular). These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for understanding molecular conformation and crystal packing. rsc.org The analysis typically generates 3D plots where different types of interactions are represented by colored isosurfaces. For this compound, an NCI analysis would identify potential intramolecular hydrogen bonds and steric repulsions between the ethylpiperidine and pyridinone moieties, which would govern its preferred three-dimensional shape.
Prediction of First Hyperpolarizability and Non-Linear Optical (NLO) Properties
This section would focus on the computational prediction of the molecule's response to an external electric field, specifically its NLO properties. The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response. Molecules with large β values are of interest for applications in optoelectronics. Theoretical calculations, often using Density Functional Theory (DFT), would be employed to compute the dipole moment (μ), linear polarizability (α), and the components of the first hyperpolarizability tensor (β) for this compound. The results would be presented in a data table and compared to standard NLO materials like urea (B33335) to assess its potential as an NLO chromophore. The analysis would explore the relationship between the molecule's electronic structure, charge transfer characteristics, and its predicted NLO activity.
Computational Studies and Cheminformatics
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, thereby elucidating the binding mode and affinity. nih.govresearchgate.net This technique is crucial for understanding how 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one might interact with a specific biological target. The process involves a search algorithm, which generates various possible conformations (poses) of the ligand within the receptor's binding site, and a scoring function, which estimates the binding affinity for each pose. nih.gov
For the this compound scaffold, docking studies would explore how the ethylpiperidine and pyridinone moieties orient themselves to maximize favorable interactions. The pyridinone ring, for instance, can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). The pyridine (B92270) nitrogen in related scaffolds has been shown to form hydrogen bonds with key residues like lysine. mdpi.com The ethyl group on the piperidine (B6355638) ring introduces a hydrophobic element that can engage with nonpolar pockets in the receptor. Docking simulations can predict these interactions, providing a structural basis for the compound's potential biological activity and guiding further optimization. nih.gov
A detailed analysis of the docked poses of this compound reveals the specific types of non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity. For a molecule with this structure, several key interactions would be investigated.
Hydrogen Bonds: The pyridinone N-H group and the carbonyl oxygen are prime candidates for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, or threonine in the binding site. mdpi.com
Hydrophobic Interactions: The ethyl group and the aliphatic carbons of the piperidine ring can form van der Waals interactions with hydrophobic residues like leucine, isoleucine, and valine. mdpi.com
Aromatic Interactions: The pyridinone ring can participate in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com
The table below summarizes potential molecular interactions for this compound within a hypothetical receptor binding site, based on its structural features and common interactions observed for similar scaffolds.
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Pyridinone N-H | Hydrogen Bond Donor | Asp, Glu, Ser |
| Pyridinone C=O | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Thr |
| Pyridinone Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |
| Ethyl Group | Hydrophobic, Van der Waals | Leu, Val, Ile, Ala |
| Piperidine Ring | Hydrophobic, Van der Waals | Leu, Val, Ile, Ala |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Complex Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the compound and the stability of the protein-ligand complex over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations in atomic positions and changes in molecular conformation. nih.gov
For the this compound-receptor complex, MD simulations would be used to assess the stability of the binding pose predicted by docking. semanticscholar.org Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex remains stable throughout the simulation. Furthermore, MD simulations provide a thorough exploration of the compound's conformational space, a process known as conformational sampling. researchgate.netnih.gov This is particularly important for flexible structures like the ethylpiperidine ring, as it helps identify low-energy, biologically relevant conformations. nih.gov Analysis of the simulation trajectory can also reveal the persistence of key interactions, like hydrogen bonds, providing a more accurate estimation of binding affinity and complex stability. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. nih.govresearchgate.net
For a series of analogues based on the this compound scaffold, a QSAR study would involve calculating a wide range of molecular descriptors. dmed.org.ua These can be categorized as:
1D/2D Descriptors: Properties derived from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices. nih.gov
3D Descriptors: Properties derived from the 3D conformation, such as steric parameters (e.g., molar refractivity) and molecular shape descriptors. nih.gov
A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is then used to build a model correlating these descriptors with experimentally determined biological activity (e.g., IC50 values). dmed.org.ua For instance, studies on piperidine derivatives have successfully used QSAR to predict toxicity, while models for pyridin-2-one inhibitors have elucidated the structural requirements for potency. mdpi.comnih.gov A reliable QSAR model for this scaffold would provide predictive insights, guiding the design of new derivatives with enhanced activity. semanticscholar.orgnih.gov
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Electronic | Hammett constants (σ), Partial charges | Governs electrostatic interactions and reaction mechanisms. |
| Steric | Molar Refractivity (MR), STERIMOL parameters | Defines the size and shape requirements for fitting into the binding pocket. |
| Hydrophobic | LogP, π values | Influences membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices, Wiener index | Encodes information about molecular branching and size. |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Describes the electronic structure and reactivity of the molecule. |
Cheminformatics Approaches for Chemical Space Exploration
Cheminformatics provides the tools and techniques to navigate and analyze the vastness of "chemical space"—the ensemble of all possible molecules. chemrxiv.org For the this compound scaffold, cheminformatics approaches are essential for exploring potential derivatives and identifying novel compounds with desirable properties. This exploration often begins with the creation of a virtual library by systematically modifying the core scaffold. nih.gov
This process involves adding, removing, or substituting functional groups at various positions on the piperidine and pyridinone rings. The resulting virtual library can contain thousands or even millions of compounds. Cheminformatics tools are then used to filter and prioritize these virtual compounds based on calculated properties such as drug-likeness (e.g., Lipinski's Rule of Five), predicted ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity. mdpi.com This allows researchers to focus synthetic efforts on a smaller, more promising set of candidates, thereby making the drug discovery process more efficient. nih.govastx.com
Scaffold-Based Design and Diversity Analysis (e.g., Principal Component Analysis)
Scaffold-based design is a powerful strategy in medicinal chemistry that focuses on a core molecular framework, or scaffold, known to interact with a particular target class. nih.gov The this compound structure can be considered a privileged scaffold, combining the features of both piperidine and pyridinone motifs, which are common in bioactive molecules. mdpi.com Strategies like scaffold hopping aim to replace this core with a structurally different but functionally equivalent scaffold to discover novel chemotypes with improved properties or different intellectual property profiles. nih.gov
When generating a library of derivatives around this scaffold, it is crucial to ensure chemical diversity. Principal Component Analysis (PCA) is a statistical technique used for this purpose. nih.govtudublin.ie PCA reduces the dimensionality of a large dataset of molecular descriptors into a few "principal components" that capture the majority of the variance. tudublin.ienih.gov By plotting the compounds on the first two or three principal components, one can visualize the distribution of the library in chemical space. This helps identify clusters of similar compounds and areas of unexplored chemical space, ensuring that a diverse range of structures is considered for synthesis and testing. nih.gov
| Principal Component | Percentage of Variance Explained | Dominant Contributing Descriptors |
| PC1 | 45% | Molecular Weight, LogP, Surface Area (Size and Lipophilicity) |
| PC2 | 28% | Number of H-bond donors/acceptors, TPSA (Polarity) |
| PC3 | 12% | Molecular Shape Indices, Rotatable Bonds (Flexibility and Shape) |
This table represents a hypothetical PCA result for a library of derivatives to illustrate the concept.
Application of Artificial Intelligence and Generative Models in Compound Design
Artificial intelligence (AI) and machine learning are revolutionizing drug design by enabling the creation of novel molecules with optimized properties. nih.govmdpi.com Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns from a dataset of known molecules and then generate new, previously unseen structures. nih.govnih.gov
Chemical Reactivity and Mechanistic Investigations
Elucidation of Reaction Pathways and Organic Mechanisms
The unique juxtaposition of the pyridinone and piperidine (B6355638) scaffolds in 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one gives rise to a variety of potential reaction pathways. Mechanistic investigations into related structures provide a framework for understanding its reactivity.
Intramolecular Cyclization Reactions Involving the Scaffolds
While specific examples of intramolecular cyclization involving the this compound scaffold are not extensively documented, the inherent functionalities of the molecule suggest potential for such reactions. Intramolecular cyclization is a powerful tool in organic synthesis for the construction of complex polycyclic systems. nih.gov In principle, functional groups appropriately positioned on the ethyl group, the piperidine ring, or the pyridinone ring could participate in intramolecular cyclization. For instance, the introduction of a suitable leaving group on the ethyl chain could lead to an intramolecular N-alkylation of the pyridinone nitrogen, forming a tricyclic system.
Various methods for the synthesis of piperidine rings through intramolecular cyclization have been developed, including radical-mediated amine cyclization and aza-Michael additions. nih.gov These strategies, however, typically involve the formation of the piperidine ring itself rather than its subsequent reaction in a pre-formed scaffold like this compound. Nevertheless, the principles of these reactions can be extrapolated to predict the feasibility of intramolecular cyclizations under specific conditions. For example, radical-mediated cyclization could be initiated on the ethyl group, potentially leading to a new ring fused to the piperidine core. nih.gov
Nucleophilic Additions and Substitutions on Pyridinone and Piperidine Rings
The pyridinone ring in this compound is susceptible to nucleophilic attack, particularly at the electron-deficient positions. Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) and its derivatives is a well-established class of reactions. quimicaorganica.orgquora.comstackexchange.com The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring more susceptible to nucleophilic attack than benzene. quora.comstackexchange.com For pyridin-2(1H)-one, the carbonyl group further enhances this effect.
The positions most activated towards nucleophilic attack are C4 and C6, which are ortho and para to the nitrogen atom and can stabilize the negative charge of the Meisenheimer intermediate through resonance. quimicaorganica.orgstackexchange.com Therefore, in the presence of a strong nucleophile and a suitable leaving group at these positions, substitution is expected to occur.
The piperidine ring, being a saturated heterocycle, is not susceptible to aromatic substitution. However, the nitrogen atom is nucleophilic and can react with electrophiles. The ethyl group on the nitrogen makes it a tertiary amine. Further alkylation of the piperidine nitrogen to form a quaternary ammonium (B1175870) salt is possible with reactive alkyl halides. researchgate.net
| Ring System | Type of Reaction | Favored Positions | Mechanistic Details |
| Pyridinone | Nucleophilic Aromatic Substitution (SNAr) | C4, C6 | Addition-elimination mechanism, stabilized Meisenheimer intermediate. quimicaorganica.orgstackexchange.com |
| Piperidine | Nucleophilic Addition (Alkylation) | Nitrogen | SN2 reaction with alkyl halides, forming a quaternary ammonium salt. researchgate.net |
Hydrogen Atom Transfer Processes in Related Transformations
Hydrogen atom transfer (HAT) is a fundamental process in many radical-mediated reactions. mdpi.comnih.gov In the context of this compound, HAT processes could be involved in functionalization of the C-H bonds, particularly on the piperidine ring and the ethyl substituent. The bond dissociation energies (BDEs) of the C-H bonds are a key factor in determining the feasibility of a HAT reaction. mdpi.com
Studies on related nitrogen-containing heterocycles have shown that C-H bonds alpha to the nitrogen are susceptible to HAT. researchgate.net For the title compound, this would correspond to the C-H bonds on the methylene (B1212753) group of the ethyl substituent and the C-H bond at the C6 position of the piperidine ring. The resulting carbon-centered radicals can then undergo further reactions, such as addition to unsaturated systems or reaction with other radical species. The use of N-oxyl radicals, such as those derived from quinolinimide, has been shown to promote HAT from C-H bonds. nih.gov
Functional Group Transformations on Pyridinone and Piperidine Rings
The pyridinone and piperidine rings of this compound can undergo a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.
On the pyridinone ring, C-H functionalization represents a powerful strategy for introducing new substituents. nih.gov Transition-metal-catalyzed C-H activation can be used to introduce aryl, alkyl, or other functional groups at various positions, depending on the directing group and reaction conditions. For example, the nitrogen atom of the pyridinone can act as a directing group to guide the functionalization to the C6 position.
The piperidine ring can also be functionalized through various methods. The nitrogen atom can be quaternized, as mentioned earlier, or the N-ethyl group could potentially be cleaved or modified. C-H functionalization of the piperidine ring itself is also possible, providing access to substituted piperidines. researchgate.net
Application of Local Reactivity Descriptors (e.g., ALIE surfaces, Fukui functions)
Local reactivity descriptors derived from conceptual density functional theory (DFT) are valuable tools for predicting the reactivity of molecules. numberanalytics.comresearchgate.net Fukui functions, in particular, can identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. numberanalytics.comfaccts.deyoutube.com
For this compound, the calculation of Fukui functions would provide a quantitative measure of the reactivity of each atom. The Fukui function for nucleophilic attack (f+) would be expected to be highest at the C4 and C6 positions of the pyridinone ring, confirming the qualitative predictions based on resonance structures. The Fukui function for electrophilic attack (f-) would likely be highest on the nitrogen and oxygen atoms, as well as potentially on the piperidine nitrogen.
Average Local Ionization Energy (ALIE) surfaces provide a visual representation of the regions of a molecule where an electron is most easily removed. Lower ALIE values indicate regions of higher reactivity towards electrophiles. For the title compound, the ALIE surface would likely show low values around the nitrogen and oxygen atoms of the pyridinone ring and the nitrogen of the piperidine ring.
In Vitro Mechanistic Studies Focused on Molecular Interaction Modes
In vitro studies of pyridinone and piperidine derivatives have provided valuable insights into their molecular interaction modes with biological targets. johnshopkins.eduresearchgate.netnih.govfrontiersin.org These interactions are often driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
The pyridinone moiety of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form specific interactions with amino acid residues in a protein binding site. frontiersin.org The piperidine ring, being more flexible, can adopt different conformations to fit into hydrophobic pockets. The N-ethyl group can also contribute to hydrophobic interactions.
| Compound Moiety | Potential Interactions | Interacting Partners in Biological Systems |
| Pyridinone N-H | Hydrogen Bond Donor | Carbonyl oxygen of amino acid backbones, side chains of Asp, Glu, Ser, Thr. frontiersin.org |
| Pyridinone C=O | Hydrogen Bond Acceptor | N-H of amino acid backbones, side chains of Asn, Gln, Arg, Lys. frontiersin.org |
| Piperidine N | Ionic Interaction (if protonated) | Side chains of Asp, Glu. nih.gov |
| Ethyl Group | Hydrophobic Interaction | Hydrophobic amino acid residues (e.g., Leu, Ile, Val, Phe). |
Structure Activity Relationship Sar Studies
Impact of Pyridin-2(1H)-one Substituents on Molecular Behavior
The pyridin-2(1H)-one ring is a versatile scaffold that allows for substitution at multiple positions, each having a distinct impact on the molecule's interaction with biological targets. frontiersin.org The physicochemical properties of this scaffold, including polarity, lipophilicity, and hydrogen bonding capabilities, can be finely tuned through strategic modifications. frontiersin.org
Effects of Modifications at C3, C4, C5, and C6 Positions of the Pyridinone Ring
Systematic alterations to the pyridinone core have demonstrated that even minor changes can lead to significant shifts in biological activity. The C3, C4, C5, and C6 positions are key sites for derivatization.
C3-Position : The C3 position is crucial for orienting substituents towards target binding sites. In the development of kinase inhibitors, for example, introducing an amide vector at the C3 position has been a key strategy. nih.gov SAR studies on 3,5-disubstituted pyridine-2(1H)-ones have shown that this position is critical for activity. nih.gov
C4-Position : The C4 position significantly influences the electronic and steric profile of the molecule. In certain kinase inhibitor scaffolds, a 4-amino group is a key feature. nih.govbeilstein-journals.org Developing an understanding of the SAR from the C4 vector is a priority in many research programs, with modifications aiming to introduce specific amine moieties to optimize interactions. beilstein-journals.org
C5-Position : Modifications at the C5 position can modulate the compound's properties. In one study on 3,5-disubstituted pyridin-2(1H)-ones with analgesic effects, replacing an NH linking group at the C5-position with an aminocarbonyl or an oxygen atom resulted in compounds with retained activity. nih.gov
C6-Position : The C6 position often accommodates groups that can influence solubility and metabolic stability. In research on nicotinamide derivatives, the presence of specific aromatic rings attached to the core structure, which would be analogous to C6 substitution, was found to directly impact the compound's inhibitory behavior against cancer cell lines. semanticscholar.org
The following table summarizes the observed effects of substitutions on related pyridinone scaffolds.
| Position | Substituent/Modification | Observed Effect on Activity | Reference Compound Class |
| C3 | Amide vector | Key for kinase inhibition | 4-amino-3-carboxamide pyridin-2(1H)-one |
| C4 | Amino group | Essential for kinase hinge-binding | 4-amino-3-carboxamide pyridin-2(1H)-one |
| C5 | Replacement of NH linker with O or C=O | Good activity retained | 3,5-disubstituted pyridin-2(1H)-ones |
| C6 | Phenyl group | Starting point for SAR study | 6-phenylpyridin-2-yl guanidine |
Influence of Piperidine (B6355638) N-Substituents on Compound Properties
In studies of N-substituted sophoridine derivatives, the introduction of appropriate substituents on the piperidine-like nitrogen atom was predicted to enhance anticancer activities, a finding that was later confirmed synthetically. scispace.com This highlights that the size, lipophilicity, and electronic nature of the N-substituent are critical variables that can be optimized to improve a compound's therapeutic profile. The N-alkylation is also a key synthetic step for creating and separating different stereoisomers, which can have distinct biological activities. nih.gov
Role of Piperidine Ring Substituents (e.g., at C2, C4) on Overall Activity Profile
Modifications to the carbon skeleton of the piperidine ring offer another avenue for refining a compound's activity. The C2 position, which links the piperidine to the pyridinone ring, is a critical determinant of the spatial relationship between the two ring systems.
Substitutions at other positions, such as C4, can significantly alter the compound's physicochemical properties. For instance, the introduction of fluorine at the C4 position of a piperidine ring in a different series of compounds was shown to reduce the basicity (pKa) of the piperidine nitrogen. This change had a beneficial influence on oral absorption, demonstrating how a single atomic substitution on the piperidine ring can have a profound impact on the drug-like properties of a molecule.
Stereochemical Considerations and Their Importance in SAR
Stereochemistry is a critical aspect of drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.net The subject compound, containing a chiral center at the C2 position of the piperidine ring, can exist as (R) and (S) enantiomers.
The spatial arrangement of the ethyl-piperidine group relative to the pyridinone ring will differ between the two enantiomers, leading to distinct interactions with the target protein. One enantiomer may fit optimally into a binding pocket, leading to high affinity and efficacy, while the other may bind weakly or not at all.
The synthesis of enantiomerically pure compounds is essential for evaluating the activity of individual stereoisomers. Methodologies for separating diastereomers and subsequently obtaining pure enantiomers of related piperidinyl-heterocycles have been developed. nih.gov Such separation is a prerequisite for any meaningful SAR study, as it allows for the unambiguous assignment of biological activity to a specific stereoisomer.
Scaffold Hopping and Bioisosteric Replacements (e.g., Pyridinone as a Bioisostere)
The pyridinone ring is recognized in medicinal chemistry as a "privileged scaffold" and a versatile bioisostere. frontiersin.org Bioisosteric replacement is a strategy used to replace one functional group or scaffold with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties. mdpi.comdomainex.co.uk
The pyridinone scaffold has been successfully employed as a bioisostere for a wide range of other chemical groups, including:
Amides
Phenol rings frontiersin.org
Pyridines and Pyridine-N-oxides frontiersin.orgnih.gov
Other heterocycles like pyranones, pyrimidines, and pyrazines frontiersin.org
This versatility stems from its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), mimicking the interactions of the groups it replaces. frontiersin.org For example, replacing a central benzene ring with a pyridine (B92270) ring in analogs of the kinase inhibitor cabozantinib led to a compound with potent activity. mdpi.com Similarly, in another class of compounds, replacing a pyridine-N-oxide with a pyridone resulted in similar bioactivity but with the potential for improved metabolic stability. nih.gov This strategy allows chemists to navigate away from liabilities associated with a particular scaffold while preserving the essential binding interactions required for biological function.
Q & A
Q. What are the common synthetic routes for preparing 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one, and how do reaction conditions influence yield?
The synthesis of pyridin-2(1H)-one derivatives often involves multi-component reactions or condensation steps. For example, structurally related compounds are synthesized via four-component reactions using arylamines, acetylenedicarboxylates, aldehydes, and cyclic diketones, where selectivity between pyridinone or pyran derivatives depends on reaction conditions like solvent polarity and temperature . Optimization of reaction time, catalyst selection (e.g., acid/base systems), and purification methods (e.g., column chromatography) are critical for improving yield and purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is standard for confirming connectivity and stereochemistry. X-ray crystallography, using programs like SHELXL for refinement, provides definitive structural proof, especially for resolving ambiguities in stereochemistry or hydrogen bonding networks . Mass spectrometry (HRMS or ESI-MS) further validates molecular weight and fragmentation patterns.
Q. What are the primary biological targets of pyridin-2(1H)-one derivatives, and how does the ethylpiperidinyl moiety influence activity?
Pyridin-2(1H)-ones are known to inhibit enzymes such as HIV-1 reverse transcriptase and DPP-4. The ethylpiperidinyl group may enhance binding affinity to hydrophobic pockets in target proteins, as seen in analogues where alkyl substituents improve pharmacokinetic properties like membrane permeability . Computational docking studies (e.g., using AutoDock Vina) and mutagenesis assays can validate these interactions.
Advanced Research Questions
Q. How can researchers address low solubility and bioavailability challenges in in vivo studies of this compound?
Solubility limitations, common in pyridinone derivatives, may be mitigated via formulation strategies:
- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance water solubility.
- Co-solvents : Using PEG-400 or cyclodextrin-based solutions in animal studies.
- Nanoparticle encapsulation : Lipid-based carriers improve systemic delivery . Parallel assays comparing free compound vs. formulations in pharmacokinetic studies (e.g., LC-MS plasma analysis) are essential for optimization.
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound analogues?
Systematic SAR studies involve:
- Side-chain modifications : Replacing the ethyl group with bulkier alkyl or aryl groups to assess steric effects.
- Scaffold hopping : Testing hybrid structures (e.g., incorporating oxadiazole or benzimidazole moieties) to enhance potency .
- Enzymatic assays : Measure IC₅₀ values against target enzymes (e.g., DPP-4 or IGF-1R) using fluorescence-based or radiometric assays . Data should be analyzed with multivariate regression models to identify key physicochemical parameters (e.g., logP, polar surface area).
Q. How can conflicting data on enzymatic inhibition efficacy between studies be resolved?
Discrepancies may arise from differences in assay conditions (e.g., pH, cofactors) or compound purity. To resolve these:
- Reproducibility checks : Replicate experiments under standardized protocols (e.g., NIH/WHO guidelines).
- Structural validation : Re-analyze compound identity via XRD or NMR to rule out degradation or isomerization .
- Meta-analysis : Compare data across published studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
Q. What strategies are effective for evaluating the anti-inflammatory and metabolic effects of this compound in preclinical models?
- In vitro models : LPS-stimulated macrophages (e.g., RAW 264.7 cells) to measure cytokine suppression (ELISA for TNF-α/IL-6).
- In vivo models : High-fat diet-induced obesity in rodents to assess glucose tolerance (OGTT) and insulin sensitivity (HOMA-IR) .
- Mechanistic studies : Western blotting or qPCR to evaluate pathways like NF-κB or AMPK.
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
- Stability testing : Monitor compound degradation under varying storage conditions (e.g., -20°C vs. room temperature) via HPLC.
Tables
Table 1. Key Physicochemical Properties of Pyridin-2(1H)-one Derivatives
| Property | Value/Description | Relevance to Research |
|---|---|---|
| Solubility in water | Low (<1 mg/mL) | Requires formulation optimization |
| LogP (calculated) | ~2.5 (moderate lipophilicity) | Influences blood-brain barrier penetration |
| Hydrogen bond acceptors | 3 | Impacts protein binding affinity |
Table 2. Comparison of Enzymatic Targets for Pyridin-2(1H)-one Analogues
| Target Enzyme | IC₅₀ Range (nM) | Biological Model | Reference |
|---|---|---|---|
| DPP-4 | 10–100 | In vitro (recombinant) | |
| IGF-1R | 50–200 | Cell-based assays | |
| HIV-1 Reverse Transcriptase | 5–50 | Molecular docking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
